molecular formula C6H5ClN2O2 B13876574 5-Chloro-4-methyl-2-nitropyridine

5-Chloro-4-methyl-2-nitropyridine

Cat. No.: B13876574
M. Wt: 172.57 g/mol
InChI Key: VUGDUKCRHVYHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is used in various chemical synthesis studies and has applications in different scientific fields .

Preparation Methods

The synthesis of 5-Chloro-4-methyl-2-nitropyridine typically involves nitration, chlorination, and methylation reactions. One common method starts with 2-amino-4-methylpyridine, which undergoes nitration to form 2-nitro-4-methylpyridine. This intermediate is then chlorinated to yield the final product .

Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the nitration reaction can be carried out using concentrated sulfuric acid and nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride .

Chemical Reactions Analysis

5-Chloro-4-methyl-2-nitropyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and potassium permanganate. Major products formed from these reactions include 5-amino-4-methyl-2-nitropyridine and 5-chloro-4-carboxy-2-nitropyridine .

Scientific Research Applications

5-Chloro-4-methyl-2-nitropyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitropyridine depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

5-Chloro-4-methyl-2-nitropyridine can be compared with other nitropyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic and research applications.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-4-methyl-2-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3

InChI Key

VUGDUKCRHVYHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.